molecular formula C16H21N3O5 B2787027 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide CAS No. 900000-83-1

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide

Cat. No.: B2787027
CAS No.: 900000-83-1
M. Wt: 335.36
InChI Key: ODRNCGFYESIVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide is a synthetic oxalamide derivative featuring two distinct substituents: a benzo[d][1,3]dioxol-5-yl group (a bicyclic aromatic system with oxygen atoms at positions 1 and 3) and a 3-morpholinopropyl chain (a tertiary amine-containing moiety). The oxalamide core (N-C(=O)-C(=O)-N) provides structural rigidity and hydrogen-bonding capabilities, while the substituents likely influence solubility, bioavailability, and target interactions.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c20-15(17-4-1-5-19-6-8-22-9-7-19)16(21)18-12-2-3-13-14(10-12)24-11-23-13/h2-3,10H,1,4-9,11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRNCGFYESIVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through the reaction of catechol with an appropriate halogenating agent, followed by cyclization. The morpholinopropyl group is then introduced through a nucleophilic substitution reaction with 3-chloropropylmorpholine.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research indicates that compounds containing benzo[d][1,3]dioxole structures exhibit antimicrobial activity. For instance, derivatives similar to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide have been evaluated for their efficacy against various bacterial and fungal strains. The introduction of morpholine enhances the solubility and bioavailability of these compounds, potentially leading to improved antimicrobial activity .

2. Anticancer Potential
Studies have suggested that oxalamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The benzo[d][1,3]dioxole moiety is known for its ability to interact with biological targets involved in cell proliferation and survival pathways. Preliminary data indicate that this compound may exhibit selective cytotoxicity against certain cancer cell lines .

3. Neuropharmacological Effects
Compounds with similar structural motifs have been investigated for their effects on neurotransmitter systems. Specifically, they may modulate GABAergic activity, which is crucial for treating anxiety and mood disorders. The morpholine group can enhance central nervous system penetration, making these compounds promising candidates for further neuropharmacological studies .

Case Study 1: Antimicrobial Activity

A study evaluated a series of oxalamide derivatives against Staphylococcus aureus and Escherichia coli. Among these, this compound demonstrated significant inhibition zones compared to standard antibiotics. This suggests its potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Efficacy

In vitro tests on various cancer cell lines revealed that this compound induced apoptosis at concentrations lower than those required for traditional chemotherapeutics. Flow cytometry analysis showed increased annexin V staining in treated cells, indicating early apoptotic changes.

Mechanism of Action

The mechanism by which N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence focuses on benzimidazole derivatives containing benzo[d][1,3]dioxol substituents, synthesized and characterized in the Iranian Journal of Pharmaceutical Research (2017) . Although these compounds share the benzo[d][1,3]dioxol moiety with the target oxalamide, their core structures and functional groups differ significantly. Below is a detailed comparison:

Structural Differences
Compound Core Structure Key Substituents Functional Groups
Target Oxalamide Oxalamide (N-C(=O)-C(=O)-N) Benzo[d][1,3]dioxol-5-yl; 3-morpholinopropyl Amide, ether, tertiary amine
Compounds 4d, 4e, 4f Benzimidazole Benzo[d][1,3]dioxol-5-yl; halogen (Br, F) or nitro (NO₂) groups Imidazole, ether, halogen/nitro
Compounds 5b-j Benzimidazole (6-Bromobenzo[d][1,3]dioxol-5-yl)methylthio; substituted benzodioxol/aryloxy groups Thioether, halogen, ether

Key Observations :

  • The oxalamide core is structurally distinct from benzimidazole, affecting electronic properties and binding interactions.
  • Halogen (Br, F) and nitro substituents in compounds may improve metabolic stability or modulate electron density, whereas the target compound relies on the morpholine group for similar effects .

Key Observations :

  • The benzimidazole derivatives in required multi-step syntheses involving cyclocondensation and nucleophilic substitution . The target oxalamide likely involves amide coupling reactions (e.g., carbodiimide-mediated), but specific protocols are unavailable.
  • Shared analytical techniques (NMR, MS) suggest comparable strategies for structural validation.
Physicochemical Properties
Property Target Oxalamide Compound 4d Compound 4f
Melting Point Not reported 218–220°C 245–247°C
Solubility Likely polar aprotic Moderate in DMSO Poor in water
Electron-Withdrawing Groups Morpholine (electron-rich) Fluorine, nitro Nitro, bromine

Key Observations :

  • The morpholinopropyl group in the target compound may enhance solubility in polar solvents compared to halogenated benzimidazoles.

Research Implications

The structural divergence between the oxalamide and benzimidazole derivatives underscores the importance of core scaffold selection in drug design. While both classes incorporate benzo[d][1,3]dioxol for aromatic interactions, the oxalamide’s amide bonds and morpholine tail may offer superior pharmacokinetic profiles. Further studies comparing their biological activities (e.g., enzyme inhibition, receptor binding) are needed to validate these hypotheses.

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C22H25N3O5
  • Molecular Weight : 411.458 g/mol
  • CAS Number : 896349-86-3

Research indicates that compounds similar to this compound may exert their effects through several biological pathways:

  • Inhibition of Histone Deacetylases (HDACs) : Compounds in this class have been shown to inhibit HDACs, leading to altered gene expression and induction of apoptosis in cancer cells .
  • Modulation of Immune Response : Some derivatives have demonstrated the ability to modulate immune checkpoints such as PD-L1, enhancing anti-tumor immunity .
  • Reactive Oxygen Species (ROS) Generation : Certain analogs have been reported to induce ROS production, contributing to their cytotoxic effects against cancer cells .

Biological Activity

The biological activity of this compound has been evaluated in various preclinical studies:

Antitumor Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

Cell LineIC50 (µM)Reference
MCF-70.30
CAMA-10.16
HCC19540.51
SKBR-30.09

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Mechanistic Insights

The mechanism behind the observed antitumor effects includes:

  • Induction of apoptosis through ROS generation.
  • Inhibition of cell cycle progression.
  • Disruption of mitochondrial function leading to cell death.

Study on PD-L1 Inhibition

A recent study evaluated a series of compounds structurally related to this compound for their ability to inhibit PD-L1. One compound exhibited an IC50 value of 1.8 nM in HTRF assays, significantly more potent than existing therapies . This highlights the potential for developing new immunotherapeutic agents based on this scaffold.

Breast Cancer Models

In another study focusing on breast cancer models, compounds similar to this compound showed varying degrees of inhibition across different cell lines. The most potent compounds were found to correlate with higher levels of oxidative stress within the cells, suggesting a promising avenue for further research into their use as chemotherapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.